Cas no 1806238-26-5 (4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C8H5F6NO2/c1-3-4(16)2-5(17-8(12,13)14)15-6(3)7(9,10)11/h2H,1H3,(H,15,16)
- InChIKey: FYLZIMMGESLEDQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C)C(C=C(N1)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 403
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 38.3
4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029094948-1g |
4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1806238-26-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
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4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridineに関する追加情報
4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806238-26-5): A Key Intermediate in Modern Pharmaceutical Synthesis
4-Hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, identified by its CAS number 1806238-26-5, represents a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its dual trifluoromethyl and trifluoromethoxy substituents, plays a pivotal role as an intermediate in the synthesis of various bioactive molecules. The unique structural features of this pyridine derivative contribute to its versatility, making it a valuable building block for the development of novel therapeutic agents.
The incorporation of fluorine atoms into the molecular framework of 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is particularly noteworthy. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic properties. These attributes make fluorinated pyridines exceptionally attractive in drug design, where optimizing pharmacological profiles is paramount. The presence of both trifluoromethyl and trifluoromethoxy groups further amplifies these benefits, providing a rich scaffold for medicinal chemists to explore.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles for their potential applications in treating various diseases. Among these, pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. The compound in question, 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, exemplifies this trend by serving as a precursor for several high-value pharmaceuticals. Its structural motif has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, underscoring its importance in modern drug discovery.
The synthesis of 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine involves intricate organic transformations that highlight the compound's synthetic utility. Advanced methodologies such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes are commonly employed to construct the desired fluorinated pyridine core. These synthetic strategies not only showcase the compound's reactivity but also demonstrate the growing sophistication of synthetic organic chemistry in producing complex molecular architectures.
The impact of fluorine substitution on the electronic and steric properties of pyridines has been extensively documented in scientific literature. The electron-withdrawing nature of fluorine atoms can modulate the reactivity of adjacent functional groups, thereby influencing the overall pharmacological behavior of the molecule. In the case of 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, these effects are particularly pronounced due to the presence of multiple fluorinated moieties. Such structural features enable fine-tuning of drug-like properties, including solubility, permeability, and metabolic stability.
The role of computational chemistry in optimizing derivatives like 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine cannot be overstated. Molecular modeling techniques provide invaluable insights into how structural modifications affect biological activity. By leveraging quantum mechanical calculations and molecular dynamics simulations, researchers can predict binding affinities, assess protein-ligand interactions, and identify potential lead compounds with enhanced efficacy. These computational tools have become indispensable in accelerating the drug discovery process.
Epidemiological studies have consistently shown that fluorinated drugs often exhibit superior pharmacological profiles compared to their non-fluorinated counterparts. This trend is particularly evident in oncology and infectious disease treatments, where fluorinated pyrimidines and pyridines have demonstrated remarkable success. The compound under discussion, with its unique substitution pattern, aligns well with this paradigm and holds promise for future therapeutic applications.
The environmental impact of fluorinated compounds is another critical consideration in their development and use. While these molecules offer significant therapeutic advantages, their persistence in ecosystems raises concerns about long-term ecological safety. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce environmental footprints. Such initiatives reflect the industry's commitment to sustainable pharmaceutical practices.
The future direction for research on 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine lies in expanding its applications across diverse therapeutic areas. Investigating its potential as an intermediate for antitumor agents or neuroprotective drugs could open new avenues for medical intervention. Additionally, exploring novel synthetic methodologies may further enhance its accessibility and scalability for industrial production.
In conclusion, 4-hydroxy-3-methyl-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, with its CAS number 1806238-26-5, stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an invaluable asset in drug development pipelines worldwide. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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